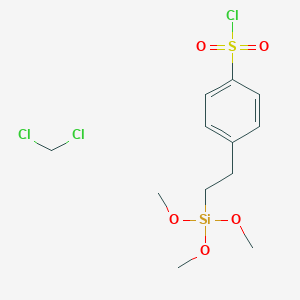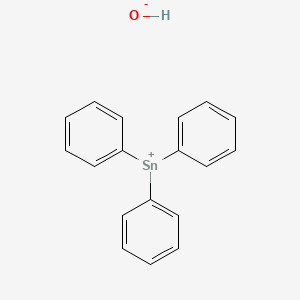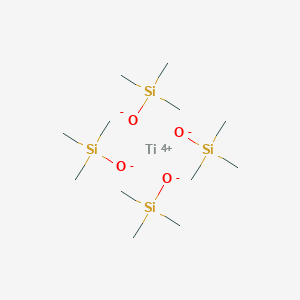
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI)
Übersicht
Beschreibung
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) is an organometallic compound with the chemical formula C12H36O4Si4Ti . It is a pale yellow liquid known for its utility in various chemical processes and industrial applications. The compound is characterized by the presence of four trimethylsiloxy groups attached to a central titanium atom, making it a versatile reagent in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) can be synthesized through the reaction of titanium tetrachloride with trimethylsilanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4(CH3)3SiOH→Ti(O-Si(CH3)3)4+4HCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction .
Industrial Production Methods
Industrial production of tetrakis(trimethylsiloxy) titanium(IV) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and trimethylsilanol.
Alcoholysis: Reacts with alcohols to form titanium alkoxides.
Oxidation: Can be oxidized to form titanium dioxide.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Alcoholysis: Alcohols such as methanol or ethanol.
Oxidation: Oxygen or air.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO2) and trimethylsilanol.
Alcoholysis: Titanium alkoxides and trimethylsilanol.
Oxidation: Titanium dioxide (TiO2).
Wissenschaftliche Forschungsanwendungen
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Materials Science: Employed in the preparation of nanostructured materials and thin films through chemical vapor deposition (CVD) and other techniques.
Biology and Medicine: Investigated for its potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which tetrakis(trimethylsiloxy) titanium(IV) exerts its effects involves the interaction of the titanium center with various substrates. The trimethylsiloxy groups provide steric protection and influence the reactivity of the titanium atom. In catalytic applications, the titanium center can coordinate with substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: Similar structure but with silicon instead of titanium.
Titanium tetraisopropoxide: Another titanium-based compound used in similar applications.
Titanium tetrachloride: A precursor for many titanium compounds but more reactive and less stable.
Uniqueness
Silanol, trimethyl-, titanium(4+) salt (8CI,9CI) is unique due to its combination of stability and reactivity. The trimethylsiloxy groups provide steric hindrance, making the compound less prone to hydrolysis compared to other titanium compounds. This stability, combined with its ability to undergo various chemical reactions, makes it a valuable reagent in both research and industrial applications .
Eigenschaften
IUPAC Name |
titanium(4+);trimethyl(oxido)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H9OSi.Ti/c4*1-5(2,3)4;/h4*1-3H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPVTGFUXLQZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].C[Si](C)(C)[O-].C[Si](C)(C)[O-].C[Si](C)(C)[O-].[Ti+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si4Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


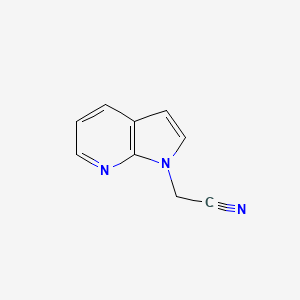
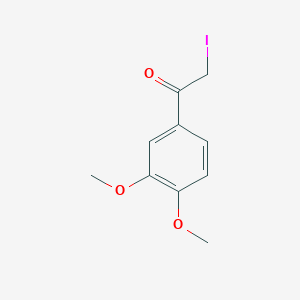
![1-[2-Hydroxy-6-(2-phenylethoxy)phenyl]ethanone](/img/structure/B8037810.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate](/img/structure/B8037815.png)
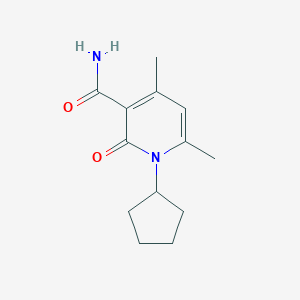
![4-[(E)-3-(3,5-dibromo-2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B8037825.png)
![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B8037848.png)
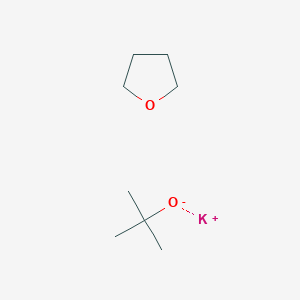
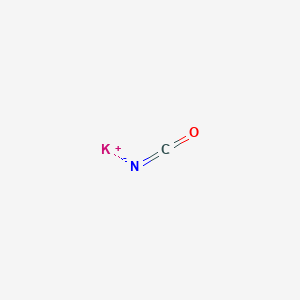
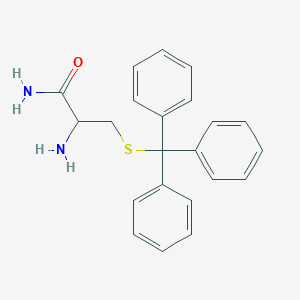
![Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-](/img/structure/B8037871.png)

